N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Preparation Methods
The synthesis of N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides . Another approach is the microwave-assisted one-pot method, which is catalyst-free and involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine, ethyl acetoacetate, and DABCO as an organocatalyst . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with substituted aldehydes in an aqueous medium can yield different isoxazole derivatives .
Scientific Research Applications
N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects . For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide can be compared with other similar compounds, such as 4,5-diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline . While both compounds share a similar isoxazole core, their substituents and overall structures differ, leading to variations in their biological activities and therapeutic potential . The unique combination of the thiazole and isoxazole rings in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-18(15-11-12-20-24-15)22-19-21-16(13-7-3-1-4-8-13)17(25-19)14-9-5-2-6-10-14/h1-12H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCXUAUBMWSCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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